- Azaaryl compound, and preparation method therefor and use thereof, World Intellectual Property Organization, , ,
Cas no 934987-26-5 (2-bromo-3,6-difluorobenzaldehyde)
934987-26-5 structure
Product Name:2-bromo-3,6-difluorobenzaldehyde
N.o CAS:934987-26-5
MF:C7H3BrF2O
MW:220.998928308487
MDL:MFCD12922618
CID:1981075
PubChem ID:50998399
Update Time:2024-10-26
2-bromo-3,6-difluorobenzaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-bromo-3,6-difluorobenzaldehyde
- 2-bromo-3,6-difluoro-benzaldehyde
- 2-Bromo-3,6-difluorobenzaldehyde (ACI)
- PQXMBFZKKQNHBA-UHFFFAOYSA-N
- JS-5117
- SCHEMBL2009048
- PB43889
- 2-Bromo-3,6-difluorobenzaldehyde,96%
- DB-313638
- CS-W000844
- EN300-260795
- MFCD12922618
- Z1269163403
- 934987-26-5
- SY045611
- AKOS027323010
- DTXSID60679271
-
- MDL: MFCD12922618
- Inchi: 1S/C7H3BrF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H
- Chave InChI: PQXMBFZKKQNHBA-UHFFFAOYSA-N
- SMILES: O=CC1C(Br)=C(F)C=CC=1F
Propriedades Computadas
- Massa Exacta: 219.93400
- Massa monoisotópica: 219.934
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 153
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 17.1A^2
- XLogP3: 2.3
Propriedades Experimentais
- Densidade: 1.758
- Ponto de Fusão: 49-51℃
- Ponto de ebulição: 224℃
- Ponto de Flash: 90℃
- PSA: 17.07000
- LogP: 2.53980
- Sensibilidade: Air Sensitive
2-bromo-3,6-difluorobenzaldehyde Dados aduaneiros
- CÓDIGO SH:2913000090
- Dados aduaneiros:
中国海关编码:
2913000090概述:
2913000090 品目2912所列产品的其他衍生物〔指卤化,磺化,硝化或亚硝化的衍生物〕. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-bromo-3,6-difluorobenzaldehyde Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043159-250mg |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 250mg |
£24.00 | 2022-03-01 | |
| Fluorochem | 043159-1g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 1g |
£47.00 | 2022-03-01 | |
| Fluorochem | 043159-5g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 5g |
£144.00 | 2022-03-01 | |
| Fluorochem | 043159-10g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 10g |
£248.00 | 2022-03-01 | |
| Alichem | A013017127-5g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 5g |
$465.67 | 2023-08-31 | |
| Alichem | A013017127-10g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 10g |
$883.67 | 2023-08-31 | |
| Chemenu | CM243154-10g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 10g |
$324 | 2021-06-16 | |
| Chemenu | CM243154-25g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 25g |
$698 | 2021-06-16 | |
| TRC | B700485-50mg |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700485-100mg |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 100mg |
$ 65.00 | 2022-06-06 |
2-bromo-3,6-difluorobenzaldehyde Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
Referência
- Preparation of aza-heteroaryl compound and application thereof, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -70 °C; 45 min, -70 °C
1.2 2 h, 0 °C
1.2 2 h, 0 °C
Referência
- Preparation of the pyrimidone compound and their application as the anticancer agents, China, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Aniline-2,4-disulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 10 h, rt; 24 h, 110 °C
Referência
- Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups, Journal of the American Chemical Society, 2018, 140(8), 2789-2792
Método de produção 5
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 45 min, -78 °C
1.2 2 h, -78 °C
1.2 2 h, -78 °C
Referência
- Preparation of triazolopyrimidine compounds useful in the treatment of diseases or disorders mediated by EED and/or PRC2, United States, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referência
- Preparation of macrocyclic compounds as SRC and MET, and/or CSF1R inhibitors, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Dimethylformamide ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Fused bicyclic compounds as ASK1 activity regulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of cyclohexyl-ethyl substituted diaza- and triaza-tricyclic compounds as indole-amine-2,3-dioxygenase (IDO) antagonists for the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Preparation of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride, China, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
Referência
- Process for preparation of azaheteroaryl compound and application thereof, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C
1.2 2 h, -70 °C
Referência
- Pyridine or pyridazine cyclic compound and application thereof in preparing drugs for treating cancer diseases or disorders, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -65 °C; 30 min, -65 °C
1.2 2 h, -65 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 2 h, -65 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
- Nitrogen oxide compound or pharmacologically acceptable salt thereof and preparation method and application thereof, China, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1 h, -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Preparation of benzenesulfonamide compounds and their use as therapeutic agents, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 2 h, -78 °C; -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 2 h, -78 °C; -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referência
- Macrocyclic compound, pharmaceutical composition, and use thereof, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Water ; -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Water ; -78 °C
Referência
- Preparation of (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones and their use for treating or preventing diseases, United States, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 15 min, < -65 °C; 1 h, -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C; -78 °C → rt
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C; -78 °C → rt
Referência
- Indazole derivatives as estrogen receptor beta mediators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 30 min, -75 °C
1.2 Reagents: Dimethylformamide ; -70 °C; 30 min, -70 °C
1.3 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Dimethylformamide ; -70 °C; 30 min, -70 °C
1.3 Reagents: Sulfuric acid Solvents: Water
Referência
- Preparation of indazolyl-substituted sulfonamides and analogs as glucocorticoid receptor modulators in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
2-bromo-3,6-difluorobenzaldehyde Raw materials
2-bromo-3,6-difluorobenzaldehyde Preparation Products
2-bromo-3,6-difluorobenzaldehyde Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:934987-26-5)2-bromo-3,6-difluorobenzaldehyde
Número da Ordem:A856377
Estado das existências:in Stock
Quantidade:25g/100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:00
Preço ($):346.0/1260.0
E- mail:sales@amadischem.com
2-bromo-3,6-difluorobenzaldehyde Literatura Relacionada
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:934987-26-5)2-bromo-3,6-difluorobenzaldehyde
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):346.0/1260.0